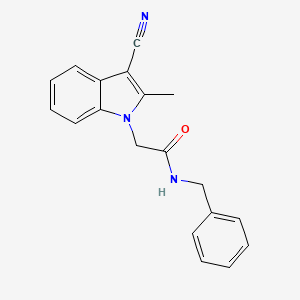

N-benzyl-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This review will delve into various aspects of this compound, including its synthesis, molecular structure, chemical reactions, properties, and both physical and chemical properties analysis.

Synthesis Analysis

The synthesis of indole-based acetamides involves complex reactions where specific conditions are pivotal for the desired outcomes. A related synthesis process involved the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leading to a Beckmann-type rearrangement, producing N-benzyl-1,2-ethanediamine and its N'-methyl derivative (Darling & Chen, 1978). Another synthesis pathway includes cyclocondensation reactions for creating N-substituted benzylidene derivatives of indole-based acetamides (Saxena et al., 2011).

Molecular Structure Analysis

The molecular structure of indole-based acetamides is characterized by their indole core, which significantly influences their physical and chemical properties. For instance, the study on the design-based synthesis and molecular docking analysis of an indole acetamide derivative emphasized the geometric optimization and interaction energy studies, showcasing the compound's intricate structure (Al-Ostoot et al., 2020).

Chemical Reactions and Properties

Indole acetamides participate in various chemical reactions, showcasing diverse reactivity profiles. For example, the rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide exemplifies the compound's ability to undergo Beckmann-type rearrangement, leading to unexpected products (Darling & Chen, 1978).

Physical Properties Analysis

The physical properties of N-benzyl-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide, such as melting point, solubility, and crystal structure, are closely related to its molecular structure. However, specific studies detailing these properties for this compound were not found in the current literature.

Chemical Properties Analysis

The chemical properties of indole-based acetamides, including reactivity, stability, and interaction with other molecules, are influenced by their indole core and substituents. The synthesis and bioactivity studies of novel indole acetamide derivatives provide insights into their potential applications and interactions (Yu et al., 2020).

Wissenschaftliche Forschungsanwendungen

Photovoltaic Efficiency and Ligand-Protein Interactions

Research involving spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, which share structural motifs with N-benzyl-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide, demonstrates their potential in photovoltaic applications. These compounds show good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Furthermore, their ligand-protein interaction studies, specifically with Cyclooxygenase 1 (COX1), provide insights into their potential medicinal applications.

Molecular Docking and Anti-inflammatory Applications

Another study on the design, synthesis, and molecular docking analysis of an indole acetamide derivative reveals its anti-inflammatory activity by targeting cyclooxygenase COX-1 and COX-2 domains. This highlights the compound's therapeutic potential and the utility of indole acetamide derivatives in drug design (Al-Ostoot et al., 2020).

Corrosion Inhibition

Acetamide derivatives, specifically those with long alkyl side chains, isoxazolidine, and isoxazoline, have been synthesized and evaluated as corrosion inhibitors. This application is crucial in materials science, where protecting metals from corrosive environments extends their lifespan and maintains their integrity (Yıldırım & Çetin, 2008).

Antimicrobial and Antioxidant Agents

Research into benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties has shown that such compounds can act as potent antimicrobial and antioxidant agents. This suggests potential applications in developing new treatments for microbial infections and conditions related to oxidative stress (Naraboli & Biradar, 2017).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could include further exploration of the biological activities of this compound and its potential applications in medicine.

Eigenschaften

IUPAC Name |

N-benzyl-2-(3-cyano-2-methylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-14-17(11-20)16-9-5-6-10-18(16)22(14)13-19(23)21-12-15-7-3-2-4-8-15/h2-10H,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHGSAFSZHIHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)

![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)